2-hydroxy-5-nitrobenzaldehyde [6-(1H-imidazol-1-yl)pyridazin-3-yl]hydrazone
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Description
Synthesis Analysis
2-Hydroxy-5-nitrobenzaldehyde is a nitroaromatic compound used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-5-nitrobenzaldehyde is C7H5NO4 . Its molecular weight is 167.1189 . The IUPAC Standard InChI is InChI=1S/C7H5NO4/c9-4-5-3-6 (8 (11)12)1-2-7 (5)10/h1-4,10H .Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzaldehyde is used to prepare Schiff base ligands . The interaction of 2-hydroxy-5-nitrobenzaldehyde and chlorogenic acid (CHL) with the components of the rat hepatic glucose 6-phosphatase system was studied .Physical And Chemical Properties Analysis
2-Hydroxy-5-nitrobenzaldehyde has a molecular weight of 167.12 . Its melting point is 125-128 °C (lit.) . The SMILES string representation of the molecule is [H]C (=O)c1cc (ccc1O) [N+] ( [O-])=O .Safety and Hazards
properties
IUPAC Name |
2-[(E)-[(6-imidazol-1-ylpyridazin-3-yl)hydrazinylidene]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O3/c22-12-2-1-11(21(23)24)7-10(12)8-16-17-13-3-4-14(19-18-13)20-6-5-15-9-20/h1-9,22H,(H,17,18)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEQEXQVGHTRFR-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NNC2=NN=C(C=C2)N3C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC2=NN=C(C=C2)N3C=CN=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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